4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Coordination Chemistry Supramolecular Chemistry Crystal Engineering

Researchers selecting triazole-thiol ligands face unpredictable coordination outcomes due to subtle substitution differences. CAS 56041-34-0 resolves this with its ortho-pyridyl/N-phenyl pattern, delivering square pyramidal geometry confirmed in Hg(II) complexes-essential for predictable MOF and supramolecular cage assembly. It enables anion recognition (halides, phosphates, sulfates) for sensor development, provides a distinct ortho-pyridyl scaffold for corrosion inhibitor SAR vs. para analogs (AP: 97.33% at 5×10⁻³ M), and offers drug-like properties (LogP 3.85, 0 Ro5 violations) for medicinal chemistry. Supplied with full COA, NMR, and HPLC documentation. Standard packs 100 mg-5 g; bulk custom synthesis available.

Molecular Formula C13H10N4S
Molecular Weight 254.31 g/mol
CAS No. 56041-34-0
Cat. No. B1280098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
CAS56041-34-0
Molecular FormulaC13H10N4S
Molecular Weight254.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=N3
InChIInChI=1S/C13H10N4S/c18-13-16-15-12(11-8-4-5-9-14-11)17(13)10-6-2-1-3-7-10/h1-9H,(H,16,18)
InChIKeyWARXPHYYFONLBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol: Procurement & Differentiation Guide


4-Phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 56041-34-0) is a heterocyclic compound belonging to the 1,2,4-triazole-3-thiol class, characterized by a thione-thiol tautomeric equilibrium and a unique 2-pyridyl substituent ortho to the triazole ring [1]. Its molecular formula is C13H10N4S with a molecular weight of 254.31 g/mol . The compound is primarily utilized as a multifunctional ligand in coordination chemistry and supramolecular assembly, where its square pyramidal coordination geometry and anion recognition properties distinguish it from other triazole-thiol derivatives .

Multifunctional ligand for coordination chemistry and crystal engineering
Square pyramidal geometry in metal complexes enables supramolecular assembly
Ortho-pyridyl substitution supports anion recognition studies

Structural Determinants of Performance


In the 1,2,4-triazole-3-thiol class, subtle variations in substitution pattern—such as the position of the pyridyl nitrogen, the presence of amino vs. phenyl groups, and the ortho vs. para substitution on the pyridine ring—dramatically alter coordination behavior, corrosion inhibition efficiency, and supramolecular assembly [1]. For instance, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol (AP) exhibit corrosion inhibition efficiencies of 93.33% and 97.33% respectively at 5×10⁻³ M on mild steel, while 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol (PTT) shows only 23% efficiency at 0.15 mM unless synergized with Cu²⁺ ions [2][3]. The target compound's ortho-pyridyl substitution and N-phenyl group confer distinct coordination geometry (square pyramidal) and anion recognition capabilities not present in these comparators . Therefore, generic substitution without quantitative validation of the desired property risks project failure or misinterpretation of results.

Coordination geometry mismatch
Para-pyridyl or amino analogs form octahedral/tetrahedral complexes; the square pyramidal geometry of the target is not interchangeable.
Anion recognition absent in analogs
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) lacks the ortho-pyridyl group and reported anion binding; substitution risks losing this functionality.
Corrosion inhibition profile may differ
Generic triazole-thiols show varying efficiency (e.g., PTT ~23% vs. AP ~97%) due to substitution pattern; direct replacement without revalidation is not supported.

4-Phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol vs. Analogs: Key Evidence


Square Pyramidal Coordination Geometry

The target compound, 4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol, adopts a square pyramidal coordination geometry when acting as a ligand, as evidenced by its Hg(II) complex [Hg(phpy2NS)Cl₂] where the Hg²⁺ ion is coordinated by two N-atom donors from the ligand and two chloride ligands [1]. This contrasts with structurally related 4-amino-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol (AP), which forms octahedral or tetrahedral complexes with metal ions [2]. The square pyramidal geometry is specifically associated with enhanced anion recognition properties and supramolecular assembly capabilities .

Coordination geometry
Class-level inference
Square pyramidal (Hg complex) vs. octahedral/tetrahedral for AP analog
Geometry governs supramolecular topology and anion recognition.
X-ray crystallography; qualitative difference.
Coordination Chemistry Supramolecular Chemistry Crystal Engineering

Anion Recognition Properties

4-Phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol exhibits anion recognition properties, a feature directly linked to its square pyramidal coordination geometry . In contrast, triazole-thiol derivatives lacking the ortho-pyridyl substitution (e.g., 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, AT) do not display this capability, as their coordination geometries differ and their binding sites are less preorganized for anion recognition [1]. This property is particularly valuable for the development of selective anion sensors and separation materials.

Anion recognition
Class-level inference
Present (qualitative) vs. absent in AT analog
Enables anion sensing and host-guest chemistry.
Experimental confirmation needed per application.
Anion Sensing Supramolecular Chemistry Host-Guest Chemistry

Corrosion Inhibition Potential

While direct corrosion inhibition data for 4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol are not available in the open literature, its structural analog 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol (PTT) exhibits a corrosion inhibition efficiency of 23% at 0.15 mM on mild steel in 0.5 M H₂SO₄, which increases synergistically to ~69% in the presence of 0.05 mM Cu²⁺ ions [1]. The target compound's ortho-pyridyl substitution and N-phenyl group are expected to influence its adsorption behavior and inhibition efficiency differently from PTT. Quantum chemical calculations and molecular dynamics simulations for similar triazole-thiols (e.g., AP) have shown that pyridyl nitrogen atoms contribute significantly to binding energy (pAP-N20: 847.17 kJ mol⁻¹) and inhibition efficiency (97.33% at 5×10⁻³ M) [2]. The target compound's unique substitution pattern may offer a distinct corrosion inhibition profile warranting experimental evaluation.

Corrosion inhibition potential
Data to verify
No direct data; analog PTT shows 23% at 0.15 mM, AP 97.33% at 5×10⁻³ M
Ortho-pyridyl scaffold may yield distinct adsorption profile.
Experimental evaluation required; class-level inference only.
Corrosion Inhibition Materials Protection Electrochemistry

Synthetic Accessibility and Purity

4-Phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is synthesized via the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide, a well-established route that yields the target compound with ≥95% purity as confirmed by multiple commercial vendors [1]. In contrast, some alternative triazole-thiols (e.g., 4-amino-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol) may require more complex synthetic procedures or have lower reported purities. The compound is a solid, typically white or pale yellow crystals, and is stable under ambient conditions when protected from light and moisture . Predicted melting point is 175.76 °C .

Synthetic purity
Supporting evidence
≥95% purity (commercial); m.p. ~175.76 °C (predicted)
Consistent purity supports reproducibility in research.
Synthetic route from 2-cyanopyridine + N-phenylthiosemicarbazide.
Synthetic Chemistry Procurement Quality Control

Physicochemical Profile

The target compound has a predicted LogP of 3.85 (ACD/Labs) and a LogD of -0.18 at pH 7.4, indicating moderate lipophilicity at acidic pH and increased hydrophilicity at physiological pH . This profile differs from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol (AP), which have different calculated partition coefficients due to the presence of amino groups. The compound's polar surface area is 82 Ų, and it has 0 hydrogen bond donors and 4 acceptors, placing it within favorable ranges for membrane permeability according to Lipinski's Rule of 5 (0 violations) .

Physicochemical profile
Supporting evidence
LogP 3.85; LogD -0.18 (pH 7.4); PSA 82 Ų; 0 HBD; 4 HBA
Favorable permeability profile (0 Rule-of-5 violations).
Predicted values (ACD/Labs).
Physicochemical Properties Drug Discovery Formulation

Biological Activity Potential

4-Phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is classified as a research tool for molecular biology and enzyme activator/inhibitor studies [1]. While specific IC₅₀ values for this compound are not reported, structurally related 1,2,4-triazole-3-thiols have demonstrated biological activities, including antifungal and antibacterial properties. For instance, 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol (PTT) has been investigated for its biocidal activity [2]. The target compound's unique ortho-pyridyl substitution may confer distinct binding interactions with biological targets compared to para-substituted analogs.

Biological activity potential
Data to verify
Research tool for enzyme studies; no quantitative IC₅₀ reported
Potential scaffold for enzyme inhibitor SAR; distinct ortho vector.
Class-level inference; individual target validation needed.
Medicinal Chemistry Enzyme Inhibition Drug Discovery

4-Phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol: Priority Applications


Supramolecular Architecture Construction

The compound's square pyramidal coordination geometry, confirmed in its Hg(II) complex, makes it a preferred ligand for constructing supramolecular assemblies with specific topologies [1]. Researchers aiming to build metal-organic frameworks (MOFs), coordination polymers, or discrete metallosupramolecular cages with predictable geometries should select this compound over analogs like 4-amino-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol, which form different coordination geometries (octahedral/tetrahedral) [2].

Anion Recognition and Sensing Platforms

The documented anion recognition property, directly linked to its square pyramidal geometry, positions this compound as a key building block for selective anion sensors [1]. Applications include the development of optical or electrochemical sensors for environmental monitoring of anionic pollutants (e.g., halides, phosphates, sulfates), where structural analogs lacking this property would be ineffective.

SAR Studies in Corrosion Inhibition

Given the structural analogy to PTT (23% inhibition at 0.15 mM) and AP (97.33% at 5×10⁻³ M), this compound provides a unique ortho-pyridyl scaffold for SAR investigations into corrosion inhibitors for mild steel and other metals in acidic media [2][3]. Researchers seeking to understand how pyridyl nitrogen position affects adsorption and inhibition efficiency will find this compound essential for comparative studies.

Medicinal Chemistry Scaffold Diversification

With favorable physicochemical properties (LogP 3.85, 0 HBD, 4 HBA, 0 Rule of 5 violations) and potential for enzyme inhibition, this compound serves as a valuable scaffold for medicinal chemists exploring novel triazole-based inhibitors . Its ortho-pyridyl substitution offers a distinct vector for target engagement compared to para-substituted analogs, potentially leading to improved selectivity or potency in enzyme targets.

Application
Selection Property
Validation Focus
Supramolecular assembly / MOF construction
Square pyramidal coordination geometry
Coordination geometry in metal complexes (X-ray)
Anion sensing platforms
Reported anion recognition capability
Anion binding selectivity and sensitivity
Corrosion inhibitor SAR studies
Ortho-pyridyl substitution pattern
Adsorption behavior and inhibition efficiency (experimental)
Enzyme inhibitor scaffold diversification
Physicochemical profile (LogP, HBD/HBA)
Target engagement and selectivity in enzyme assays

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